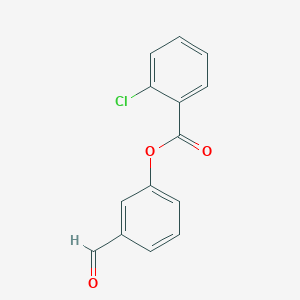

3-Formylphenyl 2-chlorobenzoate

Description

Significance of Ester Linkages in Complex Molecular Architectures

The ester linkage is one of the most prevalent functional groups in organic chemistry and biochemistry. iajpr.com Aryl esters, a subclass characterized by an ester group attached to at least one aromatic ring, are integral to the structure of numerous natural products, polymers, and pharmaceutical agents. iajpr.comchemicalbook.com The stability of the ester bond, coupled with its defined geometry, allows it to serve as a reliable linker in the construction of large and intricate molecular frameworks. iajpr.com Furthermore, the electronic nature of the aryl group can significantly influence the reactivity of the ester, making it a versatile tool for chemists to fine-tune the properties of a molecule. mdpi.com In many instances, aryl esters are employed as protecting groups for carboxylic acids or phenols during multi-step syntheses, highlighting their importance in strategic chemical design. organic-chemistry.org

Role of Formyl Groups in Aromatic Systems for Chemical Synthesis

The formyl group (–CHO), an aldehyde functionality, when attached to an aromatic system, imparts a wealth of synthetic possibilities. wikipedia.orgbritannica.com Aromatic aldehydes are key intermediates in organic synthesis due to the high reactivity of the aldehyde group. nih.gov This group is a potent electrophile, readily undergoing nucleophilic attack to form a wide array of other functional groups, including alcohols, carboxylic acids, and imines. nih.gov

Moreover, the formyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. purechemistry.org This electronic influence allows for regioselective modifications of the aromatic ring, providing a pathway to specifically substituted derivatives. purechemistry.org A variety of named reactions, such as the Wittig, Cannizzaro, and Grignard reactions, utilize aromatic aldehydes as starting materials, underscoring their central role in the synthetic chemist's toolbox. The introduction of a formyl group onto an aromatic ring can be achieved through several methods, including the Gattermann-Koch reaction, Vilsmeier-Haack reaction, and the Duff reaction. wikipedia.org

Contextualization of 3-Formylphenyl 2-chlorobenzoate (B514982) within Functionalized Aromatic Esters

3-Formylphenyl 2-chlorobenzoate is a bifunctional molecule that incorporates the key features of both an aryl benzoate (B1203000) ester and a formylated aromatic ring. Its structure consists of a 2-chlorobenzoyl group esterified with a 3-formylphenol. This specific arrangement of functional groups suggests a molecule with distinct regions of reactivity.

The ester portion, derived from 2-chlorobenzoic acid, possesses an electron-withdrawing chlorine atom in the ortho position. wikipedia.org This halogen substituent can influence the steric and electronic properties of the ester linkage. The other part of the molecule, the 3-formylphenyl group, presents a reactive aldehyde functionality at the meta position of the phenolic ring. The presence of these two functional groups on separate, yet connected, aromatic rings makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, such as polymers, dyes, or pharmaceutical precursors.

The synthesis of this compound would likely involve the esterification of 3-hydroxybenzaldehyde (B18108) with 2-chlorobenzoyl chloride. orgsyn.orgchemicalbook.com The reactivity of each functional group can be addressed selectively, allowing for a stepwise construction of larger molecular entities. For instance, the formyl group can be transformed without affecting the ester linkage under certain conditions, and vice versa.

Current Research Landscape and Gaps Pertaining to ortho-Chlorobenzoate and meta-Formylphenyl Substrates

Research into ortho-chlorobenzoate derivatives often focuses on their use as precursors in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgorgsyn.orggoogle.com The chlorine atom can be displaced by other functional groups through nucleophilic aromatic substitution, or it can influence the conformation of the molecule. wikipedia.org Similarly, meta-formylphenyl compounds are widely studied for their utility in creating specifically substituted aromatic systems. nih.gov

However, a significant portion of the research on functionalized aryl benzoates tends to focus on simpler substitution patterns or on applications where the ester is a final product, such as a fragrance or a plasticizer. While there is extensive literature on the individual reactivities of ortho-chlorobenzoates and meta-formylphenyl compounds, there appears to be a gap in the exploration of molecules that combine these two specific motifs. The unique electronic and steric environment created by the juxtaposition of an ortho-chloro and a meta-formyl group across an ester linkage is an area that warrants further investigation. The potential for intramolecular interactions and the influence of one group on the reactivity of the other are subtle yet important aspects that could be exploited in novel synthetic strategies.

The study of molecules like this compound could fill this gap by providing insights into how these two functional groups modulate each other's reactivity and how they can be used in concert to achieve specific synthetic goals. This could lead to the development of new synthetic methodologies and the creation of novel molecular architectures with interesting properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

| CAS Number | 321726-56-1 |

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBMRVWMDNRGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Formylphenyl 2 Chlorobenzoate

Esterification Approaches to Aryl Benzoates

The formation of the ester bond in aryl benzoates like 3-Formylphenyl 2-chlorobenzoate (B514982) is a critical step in its synthesis. This can be achieved through several established chemical reactions, each with its own set of conditions, catalysts, and strategic considerations. The direct reaction would involve the esterification of 3-hydroxybenzaldehyde (B18108) with 2-chlorobenzoic acid or one of its activated derivatives.

Fischer Esterification Variants and Optimization for Phenolic Substrates

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgnumberanalytics.com While commonly used for aliphatic alcohols, it is also applicable to phenolic substrates, contrary to some textbook misconceptions. wikipedia.org The reaction is an equilibrium process, and strategies to drive it towards the product ester are essential for achieving high yields. organic-chemistry.org

The mechanism begins with the protonation of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The phenol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.orgmasterorganicchemistry.com

Optimization strategies include:

Catalyst Selection: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common Brønsted acid catalysts. wikipedia.org Lewis acids like zirconium(IV) or hafnium(IV) salts have also been shown to be effective. organic-chemistry.org

Water Removal: To shift the equilibrium towards the products, the water formed during the reaction must be removed. This can be accomplished using a Dean-Stark apparatus for azeotropic distillation with a non-polar solvent like toluene, or by using drying agents such as molecular sieves. wikipedia.orgmasterorganicchemistry.com

Reagent Stoichiometry: Using a large excess of one of the reactants, typically the more available or less expensive one, can also drive the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com

Temperature Control: Typical reaction temperatures range from 60–110 °C, depending on the specific reactants and catalyst used. wikipedia.org

Table 1: Catalysts and Conditions for Fischer Esterification of Phenolic Substrates

| Catalyst | Substrates | Conditions | Yield | Citation |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Carboxylic Acids & Phenols | Reflux, often with water removal (e.g., Dean-Stark) | Good to quantitative | wikipedia.org |

| p-Toluenesulfonic Acid (p-TsOH) | Carboxylic Acids & Phenols | Similar to H₂SO₄ catalysis | Good to quantitative | wikipedia.org |

| Hafnium(IV) / Zirconium(IV) Salts | Carboxylic Acids & Alcohols/Phenols | Direct condensation, 1:1 mixture | Not specified | organic-chemistry.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | Fatty Acids & Steroid Alcohols | Not specified | Not specified | organic-chemistry.org |

Acyl Chloride Coupling with Substituted Phenols

A highly efficient and common method for synthesizing aryl esters is the reaction of a substituted phenol (B47542) with an acyl chloride, such as 2-chlorobenzoyl chloride. numberanalytics.com This reaction, often a variation of the Schotten-Baumann procedure, is typically faster and less reversible than Fischer esterification because the byproduct is hydrogen chloride gas, not water. ingentaconnect.comchemguide.co.uk

The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. numberanalytics.com The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the liberated HCl and drives the reaction forward. numberanalytics.com

For less reactive phenols or acyl chlorides (like benzoyl chloride), the reactivity of the phenol can be enhanced by first converting it to its corresponding phenoxide ion using a base like sodium hydroxide (B78521). libretexts.org The more nucleophilic phenoxide reacts more rapidly with the acyl chloride. libretexts.org

Phase-transfer catalysis (PTC) offers an effective alternative, allowing the reaction to occur between reactants in different phases (e.g., an aqueous solution of sodium phenoxide and a solution of the acyl chloride in an organic solvent like dichloromethane). ingentaconnect.com This method can lead to nearly quantitative yields in very short reaction times at low temperatures. ingentaconnect.com

Table 2: Conditions for Acyl Chloride Coupling with Phenols

| Method | Base/Catalyst | Solvent | Conditions | Key Feature | Citation |

|---|---|---|---|---|---|

| Standard | Pyridine or Triethylamine | Dichloromethane (B109758), THF, Toluene | Mild conditions, room temperature | Neutralizes HCl byproduct | numberanalytics.com |

| Phenoxide Intermediate | Sodium Hydroxide (NaOH) | Aqueous/Organic | Vigorous shaking, ~15 min for benzoyl chloride | Increases nucleophilicity of the phenol | libretexts.org |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium chloride | Dichloromethane / 10% aq. NaOH | 0°C, 5 minutes | Rapid and highly efficient for substituted phenols | ingentaconnect.com |

Transesterification Processes and Catalytic Systems

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with an alcohol. nih.gov In the context of synthesizing 3-Formylphenyl 2-chlorobenzoate, this could involve reacting methyl 2-chlorobenzoate with 3-hydroxybenzaldehyde. The reaction requires a catalyst to proceed at a reasonable rate. researchgate.net

A wide variety of catalysts can be employed:

Base Catalysts: Homogeneous basic catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. google.com

Acid Catalysts: Acidic catalysts such as sulfuric acid can also facilitate the reaction. google.com

Heterogeneous Catalysts: Solid catalysts, such as mixed metal oxides (e.g., zinc and lanthanum oxides), offer the advantage of easier separation from the reaction mixture. google.com

Organic Catalysts: N-heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for the transesterification of various esters, including alkyl benzoates, under mild conditions and at low catalyst loadings. researchgate.net

The process is reversible, and driving the equilibrium towards the desired product often involves using a large excess of the reactant alcohol (in this case, the phenol) or removing the alcohol byproduct (e.g., methanol) from the reaction mixture. nih.govresearchgate.net

Table 3: Catalytic Systems for Transesterification

| Catalyst Type | Example(s) | Phase | Key Characteristics | Citation |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Liquid | Highly active but sensitive to water and free fatty acids | google.com |

| Homogeneous Acid | H₂SO₄ | Liquid | Used in two-step processes to esterify free fatty acids first | google.com |

| Heterogeneous Solid | Zinc-Lanthanum Oxides | Solid | High tolerance for water/FFA, reusable | google.com |

| N-Heterocyclic Carbenes (NHCs) | Imidazol-2-ylidenes | Liquid | Highly efficient at room temperature, low catalyst loading required | researchgate.net |

Solvent Effects and Reaction Condition Control in Ester Synthesis

The choice of solvent and the control of reaction conditions are paramount in optimizing ester synthesis. The solvent must be inert and capable of dissolving the reactants. numberanalytics.com The properties of the solvent can significantly influence reaction rates and equilibria. researchgate.net

Solvent Polarity: In many esterification reactions, nonpolar organic solvents are preferred. numberanalytics.comresearchgate.net For instance, lipase-catalyzed esterifications are often more active in nonpolar solvents like hexane (B92381) and isooctane. researchgate.net Solvents can affect the chemical equilibrium and kinetics of the reaction. researchgate.net

Common Solvents: Dichloromethane, tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) are frequently used solvents for esterification. numberanalytics.com Toluene is particularly useful in Fischer esterification as it can form an azeotrope with water, facilitating its removal. wikipedia.orgmasterorganicchemistry.com

Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, especially when a large excess of one liquid reactant (e.g., the alcohol in Fischer esterification) is used. wikipedia.org This approach can be more environmentally friendly and economical.

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and degradation of reactants. The optimal temperature for Fischer esterification is typically between 50°C and 100°C. numberanalytics.com

Pressure: For reactions involving volatile components, pressure can be controlled. For example, some enzyme-catalyzed esterifications show enhanced product formation under reduced pressure. researchgate.net

Table 4: Common Solvents and Their Role in Ester Synthesis

| Solvent | Type | Application/Role | Citation |

|---|---|---|---|

| Toluene | Non-polar | Facilitates water removal via azeotropic distillation in Fischer esterification. | wikipedia.org |

| Dichloromethane (DCM) | Polar aprotic | Common solvent for acyl chloride couplings. | numberanalytics.comingentaconnect.com |

| Tetrahydrofuran (THF) | Polar aprotic | General purpose solvent for esterification. | numberanalytics.com |

| Hexane / Isooctane | Non-polar | Often used in enzyme-catalyzed esterifications to enhance lipase (B570770) activity. | researchgate.net |

Strategies for Introducing Formyl Groups onto Aromatic Rings (Precursor Synthesis)

The synthesis of the precursor 3-hydroxybenzaldehyde requires the introduction of a formyl group (-CHO) onto a phenol ring. This is a type of electrophilic aromatic substitution, and several named reactions exist for this purpose. wikipedia.org The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the aromatic ring. nih.gov

Directed Formylation Methodologies

Formylation reactions work best on electron-rich aromatic rings, making phenols excellent substrates. wikipedia.org The hydroxyl group is a strong activating group and typically directs incoming electrophiles to the ortho and para positions. Therefore, achieving meta-formylation as required for 3-hydroxybenzaldehyde can be challenging and may require multi-step synthetic sequences or specific reaction conditions.

However, several direct formylation methods exist for substituted aromatic rings:

Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich aromatic compounds. thieme-connect.de It uses a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid halide (like phosphoryl chloride, POCl₃). thieme-connect.de The electrophilic iminium salt attacks the aromatic ring, and the resulting adduct is hydrolyzed to yield the aldehyde. thieme-connect.de

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃). nih.govthieme-connect.de This reaction can be highly regioselective. For phenols, the formylation often occurs preferentially at the ortho position due to coordination between the Lewis acid and the phenolic oxygen. nih.gov

Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgthieme-connect.de A variation uses cyanogen (B1215507) bromide or zinc cyanide to avoid handling HCN directly.

Duff Reaction: This method uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium (often glycerol (B35011) and boric acid or acetic acid) to formylate phenols, typically in the ortho position.

For the specific synthesis of 3-hydroxybenzaldehyde, an indirect route is often more practical. For example, m-cresol (B1676322) can be oxidized, or m-nitrobenzaldehyde can be reduced to m-aminobenzaldehyde, which is then diazotized and hydrolyzed to the desired product. orgsyn.org Another approach involves the hydrolysis of m-dichloromethylphenyl benzoate (B1203000). orgsyn.org

Table 5: Selected Directed Formylation Methods for Aromatic Rings

| Reaction Name | Reagents | Key Features | Typical Regioselectivity | Citation |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Widely applicable for electron-rich rings. | Generally para to activating groups. | thieme-connect.de |

| Rieche Formylation | Cl₂CHOMe, TiCl₄ | Effective for phenols and other activated rings. | Often ortho to hydroxyl groups due to Lewis acid coordination. | nih.gov |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Classic method for formylating phenols and ethers. | para to activating groups. | wikipedia.orgthieme-connect.de |

| Duff Reaction | Hexamethylenetetramine, Acid | Formylates phenols. | Exclusively ortho to the hydroxyl group. | wikipedia.org |

Functional Group Interconversions Leading to Formyl Moieties

The introduction of a formyl group (-CHO) onto a benzene (B151609) ring is a critical transformation in organic synthesis and can be achieved through several established functional group interconversion (FGI) strategies. imperial.ac.uk FGI is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com These methods are fundamental for creating complex molecules from simpler starting materials. fiveable.me

Key strategies for introducing an aromatic formyl group include:

Oxidation of Methyl Groups: A common and direct route involves the oxidation of a methyl group attached to the benzene ring. For instance, 3-methylphenyl 2-chlorobenzoate could be oxidized to yield this compound. Reagents for this transformation must be chosen carefully to avoid over-oxidation to a carboxylic acid.

Oxidation of Primary Alcohols: Primary benzylic alcohols can be selectively oxidized to aldehydes. solubilityofthings.com If the synthetic precursor were 3-(hydroxymethyl)phenyl 2-chlorobenzoate, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be suitable for conversion to the target aldehyde without further oxidation. solubilityofthings.com Stronger oxidizing agents like potassium permanganate (B83412) could lead to the formation of the corresponding carboxylic acid. solubilityofthings.com

Reduction of Carboxylic Acid Derivatives: The formyl group can also be generated by the partial reduction of a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an ester. For example, converting a precursor like 3-(chlorocarbonyl)phenyl 2-chlorobenzoate to the aldehyde can be achieved using specific reducing agents like lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction of the acyl chloride. fiveable.me

These transformations highlight the versatility of FGI in achieving the desired formyl moiety on an aromatic ring, a key structural feature of the target compound. ub.eduyoutube.com

Targeted Synthesis of this compound and Related Isomers

The most direct and common strategy for the targeted synthesis of this compound is through esterification. This reaction typically involves the condensation of a phenol with a benzoyl chloride derivative.

Specifically, the synthesis is achieved by reacting 3-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. organic-chemistry.org This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction.

The general reaction is as follows:

3-hydroxybenzaldehyde + 2-chlorobenzoyl chloride → this compound + HCl

The synthesis of related isomers can be readily accomplished by altering the starting materials. For example, reacting 4-hydroxybenzaldehyde (B117250) with 2-chlorobenzoyl chloride would yield 4-Formylphenyl 2-chlorobenzoate . Similarly, using 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride or 4-chlorobenzoyl chloride would result in the formation of 3-Formylphenyl 3-chlorobenzoate and 3-Formylphenyl 4-chlorobenzoate (B1228818) , respectively. researchgate.netbldpharm.com

Table 1: Synthesis of this compound and Related Isomers

| Phenolic Reactant | Acyl Chloride Reactant | Product |

|---|---|---|

| 3-Hydroxybenzaldehyde | 2-Chlorobenzoyl chloride | This compound |

| 4-Hydroxybenzaldehyde | 2-Chlorobenzoyl chloride | 4-Formylphenyl 2-chlorobenzoate |

| 3-Hydroxybenzaldehyde | 3-Chlorobenzoyl chloride | 3-Formylphenyl 3-chlorobenzoate |

| 3-Hydroxybenzaldehyde | 4-Chlorobenzoyl chloride | 3-Formylphenyl 4-chlorobenzoate bldpharm.com |

The choice of solvent for these reactions is typically an inert aprotic solvent like dichloromethane or diethyl ether. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired ester.

Purification and Isolation Techniques for Functionalized Benzoate Esters

Following the synthesis, the crude product, such as this compound, is typically a mixture containing the desired ester, unreacted starting materials, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain the compound in high purity.

Commonly employed methods for purifying functionalized benzoate esters include:

Aqueous Work-up: The initial step often involves washing the organic reaction mixture with aqueous solutions. A wash with a dilute base, such as sodium bicarbonate solution, can remove unreacted acidic components like 2-chlorobenzoic acid (formed from hydrolysis of the acyl chloride) and neutralize the HCl byproduct. youtube.comgoogle.com This is followed by washing with brine to remove residual water before drying the organic layer.

Recrystallization: This is a highly effective technique for purifying solid organic compounds. alfa-chemistry.com The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. amherst.eduma.edu The crude ester is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. youtube.com As the solution cools, the solubility of the ester decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. illinois.edu The choice of solvent is critical and may involve a single solvent or a mixed solvent system. amherst.edu

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is a powerful purification method. researchgate.netsapub.org This technique separates compounds based on their differential adsorption onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent). researchgate.net A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation. mdpi.com The components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the desired ester.

The purity of the isolated this compound is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR. sapub.org

Table 2: Purification Techniques for Benzoate Esters

| Technique | Principle | Application |

|---|---|---|

| Aqueous Wash | Partitioning between immiscible liquid phases. | Removal of acidic impurities (e.g., carboxylic acids) and water-soluble byproducts. youtube.comgoogle.com |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of solid esters to obtain high-purity crystalline product. ma.eduillinois.edu |

| Column Chromatography | Differential adsorption of compounds on a solid stationary phase as a liquid mobile phase passes through it. | Separation of complex mixtures, purification of non-crystalline esters, and isolation from isomers. researchgate.netsapub.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Ester Formation Involving 2-Chlorobenzoic Acid Derivatives and 3-Formylphenol Derivatives

The synthesis of 3-Formylphenyl 2-chlorobenzoate (B514982) is fundamentally an esterification reaction. This process typically involves the reaction of a derivative of 2-chlorobenzoic acid with 3-formylphenol. The most common and efficient method proceeds via a nucleophilic acyl substitution mechanism, often utilizing a more reactive derivative of the carboxylic acid, such as an acyl chloride.

Nucleophilic acyl substitution is a cornerstone reaction for the formation of carboxylic acid derivatives, including esters. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a characteristic two-step addition-elimination mechanism. chemistrysteps.com In the context of synthesizing 3-Formylphenyl 2-chlorobenzoate, the reaction would typically involve 2-chlorobenzoyl chloride and 3-formylphenol.

The mechanism unfolds as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 3-formylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial attack breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled. masterorganicchemistry.comnih.gov

Deprotonation: A weak base, often a tertiary amine like pyridine (B92270) used as a catalyst, removes the proton from the phenolic oxygen to yield the final ester product, this compound.

While using a highly reactive acyl chloride is common, direct esterification from 2-chlorobenzoic acid and 3-formylphenol is also possible, though it typically requires a catalyst.

Acid Catalysis (Fischer Esterification): In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), the esterification can proceed. acs.org The acid serves two primary roles: it protonates the carbonyl oxygen of the 2-chlorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 3-formylphenol. acs.org Secondly, it facilitates the departure of the leaving group by protonating the hydroxyl group, allowing it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide (B78521) anion. acs.org This reaction is an equilibrium process, and often, an excess of one reactant or the removal of water is necessary to drive the reaction to completion. acs.org

Base Catalysis: Base catalysis is generally not effective for direct esterification between a carboxylic acid and an alcohol/phenol (B47542) because the base would deprotonate the carboxylic acid to form a carboxylate. This carboxylate anion is negatively charged and repels the nucleophile. However, bases play a crucial role when using more reactive acylating agents like 2-chlorobenzoyl chloride. nih.gov A weak base, such as pyridine, is often added to neutralize the HCl produced during the reaction. nih.gov This prevents the protonation of the 3-formylphenol, maintaining its nucleophilicity, and drives the reaction forward.

| Catalysis Type | Catalyst Example | Role of Catalyst | Reactants |

| Acid Catalysis | H₂SO₄, TsOH | Protonates carbonyl oxygen, increasing electrophilicity; enables water as a leaving group. acs.org | 2-Chlorobenzoic acid + 3-Formylphenol |

| Base Catalysis | Pyridine, Triethylamine | Neutralizes HCl by-product when using acyl chlorides, preventing protonation of the phenol. nih.govnih.gov | 2-Chlorobenzoyl chloride + 3-Formylphenol |

Reactivity of the Ester Linkage in this compound

The ester bond in this compound is the primary site of reactivity, susceptible to cleavage by various nucleophiles. The presence of the aldehyde group adds another layer of chemical reactivity to the molecule.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to produce a carboxylic acid and an alcohol (or phenol). This reaction can be promoted by either an acid or a base. researchgate.net

Acid-Promoted Hydrolysis: This reaction is the reverse of Fischer esterification. researchgate.net The mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst, which activates the carbonyl group for nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates the 3-formylphenol molecule after a proton transfer, regenerating the acid catalyst and yielding 2-chlorobenzoic acid. The process is reversible and exists in equilibrium. researchgate.net

Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible and is a more common method for ester cleavage. researchgate.net A hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 3-formylphenoxide ion as the leaving group. The 2-chlorobenzoic acid produced is immediately deprotonated by the strongly basic conditions to form the 2-chlorobenzoate salt. This final acid-base step is what renders the reaction irreversible. researchgate.net

The ester and aldehyde functionalities in this compound can be reduced using various metal hydride reagents. The choice of reagent determines the final product.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde. acs.orgcore.ac.uk The ester linkage is cleaved, yielding two alcohol products. The 2-chlorobenzoyl portion is reduced to 2-chlorobenzyl alcohol, and the 3-formylphenyl portion is reduced to 3-(hydroxymethyl)phenol. The mechanism for ester reduction involves nucleophilic attack by a hydride ion (H⁻) on the carbonyl carbon, followed by the elimination of the 3-formylphenoxide leaving group to form an intermediate aldehyde (2-chlorobenzaldehyde). This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. acs.org Simultaneously, the formyl group on the phenol ring is also reduced to a hydroxymethyl group.

Partial Reduction to Aldehydes: It is possible to selectively reduce the ester to an aldehyde using less reactive, sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. nih.govwikipedia.org At low temperatures (e.g., -78 °C), DIBAL-H adds to the ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the aldehyde, 2-chlorobenzaldehyde, and 3-formylphenol. However, in this specific molecule, the existing formyl group would also be susceptible to reduction by DIBAL-H, likely leading to a mixture of products.

| Reagent | Functionality Targeted | Products |

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Aldehyde | 2-Chlorobenzyl alcohol + 3-(Hydroxymethyl)phenol |

| Diisobutylaluminium hydride (DIBAL-H) | Ester and Aldehyde | 2-Chlorobenzaldehyde + 3-formylphenol (and their reduction products) |

Aminolysis is a reaction where an amine cleaves the ester bond, resulting in the formation of an amide and an alcohol/phenol. dalalinstitute.com The reaction of this compound with ammonia, a primary amine, or a secondary amine would yield a 2-chlorobenzamide (B146235) and 3-formylphenol. chemistrysteps.com

The mechanism is another example of nucleophilic acyl substitution. chemistrysteps.com

Nucleophilic Attack: The nitrogen atom of the amine attacks the ester's carbonyl carbon.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, and the 3-formylphenoxide ion is eliminated as the leaving group.

Proton Transfer: A final proton transfer step yields the stable amide and 3-formylphenol.

This reaction is generally slower than hydrolysis and often requires heating, as alkoxides (like the 3-formylphenoxide) are poorer leaving groups than halides. chemistrysteps.commasterorganicchemistry.com The reaction can be catalyzed by a second molecule of the amine acting as a general base. researchgate.net

Reactivity and Functional Group Transformations of the Formyl Group

The aldehyde functionality is a versatile handle for carbon-carbon bond formation and other chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For this compound, the formyl group serves as the aldehyde component. It reacts with an active methylene compound, such as diethyl malonate or malononitrile, in the presence of a basic catalyst. The mechanism begins with the deprotonation of the active methylene compound by the base to form a carbanion. orientjchem.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. The resulting intermediate subsequently undergoes dehydration, often spontaneously, to yield a stable α,β-unsaturated product. sigmaaldrich.comorientjchem.org The use of a weak base is crucial to prevent the self-condensation of aldehydes or ketones that are enolizable, a concern not present with aromatic aldehydes like this compound. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-((3-((2-chlorobenzoyl)oxy)phenyl)methylene)malononitrile |

| Diethyl malonate | Pyridine | Diethyl 2-((3-((2-chlorobenzoyl)oxy)phenyl)methylene)malonate |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(3-((2-chlorobenzoyl)oxy)phenyl)acrylate |

Aldol Reactions and Related Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, combining two carbonyl compounds to form a β-hydroxy carbonyl compound. masterorganicchemistry.com When an aromatic aldehyde is reacted with a ketone or an enolizable aliphatic aldehyde, the reaction is known as a Claisen-Schmidt condensation. masterorganicchemistry.comacs.org

In this context, this compound acts as the electrophilic aldehyde partner. A key advantage of using aromatic aldehydes is that they lack α-hydrogens and thus cannot form an enolate, preventing self-condensation and leading to a cleaner reaction with the desired enolizable partner. masterorganicchemistry.comacs.orgnumberanalytics.com The reaction is initiated by a base that deprotonates the α-carbon of a ketone (e.g., acetophenone) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 3-formylphenyl group. The initially formed β-hydroxy ketone (aldol addition product) often readily dehydrates, especially with heating, to yield a highly conjugated α,β-unsaturated ketone (aldol condensation product). acs.orgnumberanalytics.com

Table 2: Aldol Reaction of this compound with Ketones

| Ketone | Catalyst | Product Type | Expected Product Name |

| Acetone | NaOH, Ethanol | Condensation | 3-(4-(3-((2-chlorobenzoyl)oxy)phenyl)but-3-en-2-one) |

| Acetophenone | KOH, Methanol | Condensation | 3-(3-(3-((2-chlorobenzoyl)oxy)phenyl)-1-phenylprop-2-en-1-one) |

| Cyclohexanone | LDA, THF | Addition | 3-((2-chlorobenzoyl)oxy)phenyl)(2-oxocyclohexyl)methanol |

Electrophilic Substitution of the Formyl Group

This section heading is interpreted as electrophilic substitution on the aromatic ring that is influenced by the formyl group, as direct electrophilic substitution of the formyl group itself is not a standard transformation.

The formyl group (-CHO) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orglatech.eduwikipedia.org It deactivates the aromatic ring towards electrophiles by two mechanisms:

Inductive Effect: The oxygen atom in the carbonyl group is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond. libretexts.org

Resonance Effect: The carbonyl group withdraws electron density from the ring via resonance, delocalizing the pi electrons onto the oxygen atom. This effect is particularly strong at the ortho and para positions. libretexts.org

When considering the carbocation intermediate (arenium ion) formed during electrophilic attack, the resonance structures for ortho and para attack place a positive charge on the carbon directly attached to the formyl group. libretexts.org This is a highly unfavorable, destabilized arrangement. In contrast, meta attack avoids this destabilization, making it the preferred pathway. libretexts.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the formyl-substituted ring of this compound will predominantly yield the meta-substituted product relative to the formyl group.

Baylis-Hillman Reactions and Related Nucleophilic Additions

The Baylis-Hillman (or Morita-Baylis-Hillman) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.org The product is a densely functionalized allylic alcohol. wikipedia.org

In this reaction, this compound serves as the aldehyde component. The mechanism involves the nucleophilic addition of the catalyst (e.g., DABCO) to the activated alkene (e.g., methyl acrylate) to form a zwitterionic intermediate. princeton.edu This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the final product. princeton.edu The reactivity of the aldehyde is crucial; aromatic aldehydes with electron-withdrawing substituents, such as the formyl group in this molecule's context, are generally more reactive and lead to faster reaction rates. nih.gov

Table 3: Potential Baylis-Hillman Reactions with this compound

| Activated Alkene | Catalyst | Expected Product Name |

| Methyl acrylate | DABCO | Methyl 3-(3-((2-chlorobenzoyl)oxy)phenyl)-3-hydroxy-2-methylenepropanoate |

| Acrylonitrile | DMAP | 3-(3-((2-chlorobenzoyl)oxy)phenyl)-3-hydroxy-2-methylenepropanenitrile |

| Methyl vinyl ketone | PPh₃ | 4-(3-((2-chlorobenzoyl)oxy)phenyl)-4-hydroxy-3-methylenebutan-2-one |

Chemo- and Regioselective Transformations Involving Aldehyde Functionality

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, key challenges involve transformations of the aldehyde group without affecting the ester linkage or the chloro-substituent.

Oxidation: The aldehyde can be chemoselectively oxidized to a carboxylic acid in the presence of the ester group. Reagents like potassium tert-butoxide have been shown to effectively oxidize aromatic aldehydes with high chemoselectivity. rsc.org

Reduction: Selective reduction of the aldehyde to an alcohol is also a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically reduce aldehydes much faster than esters, allowing for the selective formation of the corresponding benzyl (B1604629) alcohol. More specialized reagents have been developed for the highly chemoselective reduction of ketones and esters in the presence of aldehydes, highlighting the general principle that aldehydes are more reactive towards reduction. thieme-connect.com

Regioselectivity concerns the position at which a reaction occurs. For this compound, this is most relevant in electrophilic aromatic substitution, as discussed in section 3.3.3. The directing effects of the substituents on both rings govern where new substituents will be added.

Influence of Substituent Effects on Reactivity (meta-Formyl, ortho-Chloro)

The reactivity of this compound is a composite of the electronic effects exerted by its various substituents on the two aromatic rings.

On the Phenyl Ring Bearing the Formyl Group:

The formyl group (-CHO) is a strong EWG and a meta-director, as detailed previously. numberanalytics.com

The combined effect on the first ring is strong deactivation towards electrophilic attack. The directing effects are conflicting. In such cases, the more strongly activating group (or less deactivating) usually directs the substitution, but here both are deactivating. Steric hindrance would also play a role. For nucleophilic attack on the formyl carbon (e.g., in Aldol, Knoevenagel, and Baylis-Hillman reactions), the presence of the electron-withdrawing ester group enhances the electrophilicity of the carbonyl carbon, likely increasing the reaction rate compared to an unsubstituted benzaldehyde (B42025).

On the Benzoate (B1203000) Ring:

The chloro group (-Cl) at the ortho position is an EWG through its inductive effect due to high electronegativity, which deactivates the ring. libretexts.org However, it has lone pairs that can be donated via resonance, making it an ortho, para-director. libretexts.orglatech.edu Since the chloro group is itself at the ortho position, it will direct incoming electrophiles to position 4 (para to Cl) and 6 (ortho to Cl).

The ester linkage (-C(=O)-O-Ar) attached to this ring is a deactivating, meta-directing group.

Again, there are conflicting directing effects on this second ring. The chloro group directs ortho/para, while the ester carbonyl directs meta. The reaction outcome in an electrophilic substitution would depend on the specific reaction conditions and the relative strengths of these effects. The presence of the ortho-chloro group also introduces steric hindrance, which can affect the rate and regioselectivity of reactions involving the nearby ester carbonyl, such as hydrolysis.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a system. insilicosci.com The choice of method is a balance between computational cost and desired accuracy.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the molecule based on its electron density. researchgate.net This approach offers a good compromise between accuracy and computational efficiency. researchgate.net

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). uni-muenchen.de This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from other sources. uni-muenchen.de This mixing scheme has proven effective for a wide range of organic compounds, providing reliable results for molecular structures and thermochemistry. researchgate.netnih.govacs.org For a molecule like 3-Formylphenyl 2-chlorobenzoate (B514982), a B3LYP calculation would provide a robust description of its electronic properties. To account for non-bonded interactions, which are crucial in flexible molecules, an empirical dispersion correction, such as Grimme's D3, is often employed alongside the B3LYP functional. researchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org This method provides a good starting point for more advanced calculations and is the basis for many other computational techniques. insilicosci.comwikipedia.org The HF method systematically neglects electron correlation, which is the interaction between individual electrons. wikipedia.org This omission can lead to inaccuracies, particularly in systems with significant electron-electron repulsion.

While HF itself might not be the most accurate method for quantitative predictions, it is a crucial theoretical framework. insilicosci.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, build upon the HF solution to incorporate electron correlation and achieve higher accuracy. wikipedia.org

Basis Set Selection and Optimization Strategies

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set. youtube.comyoutube.com A basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger and more flexible basis sets provide a more accurate representation of the electron distribution but also increase the computational cost. youtube.comaip.org

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govwikipedia.org The notation indicates the level of sophistication:

Split-valence: (e.g., 6-31G) Uses multiple functions to describe the valence electrons, allowing for more flexibility.

Polarization functions: (e.g., (d) or (d,p)) Add functions with higher angular momentum, allowing the orbitals to change shape in response to the molecular environment. youtube.com

Diffuse functions: (e.g., + or aug-) Add functions that are spread out in space, which are important for describing anions and weak interactions. youtube.com

The selection of a basis set is a compromise between the desired accuracy and the available computational resources. stackexchange.com For a molecule like 3-Formylphenyl 2-chlorobenzoate, a basis set such as 6-311+G(d,p) would likely provide a good balance for DFT calculations. mdpi.com

Table 1: Comparison of Common Quantum Chemical Methodologies

| Method | Description | Strengths | Weaknesses |

| DFT (B3LYP) | A method based on the electron density of the system. researchgate.net | Good balance of accuracy and computational cost for many organic systems. nih.govacs.org | The exact functional is unknown and must be approximated. uni-muenchen.de |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org | Provides a good qualitative description of electronic structure and is a starting point for more advanced methods. insilicosci.comwikipedia.org | Neglects electron correlation, leading to systematic errors. wikipedia.org |

Molecular Structure and Conformation Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformations.

Geometry Optimization and Equilibrium Conformations

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. ufba.br Starting from an initial guess of the molecular structure, the algorithm iteratively adjusts the atomic coordinates to lower the total energy of the system until a stationary point is reached.

For a flexible molecule like this compound, which has several rotatable single bonds, there can be multiple local energy minima, each corresponding to a different stable conformation (conformer). A thorough conformational search is necessary to identify the global minimum energy structure, which is the most stable conformer.

Potential Energy Surface Scans for Conformational Analysis

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comq-chem.com This is typically done by systematically varying one or more internal coordinates, such as dihedral angles, while optimizing the remaining degrees of freedom at each step. q-chem.comepfl.ch

For this compound, key dihedral angles to scan would include the rotation around the ester linkage and the bond connecting the formyl group to the phenyl ring. By plotting the energy as a function of the dihedral angle, one can generate a potential energy profile that reveals the energy barriers between different conformations. github.ioyoutube.com This information is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Impact on Conformation |

| C(aryl)-O-C(carbonyl)-C(aryl) | Rotation around the ester bond. | Determines the relative orientation of the two aromatic rings. |

| O=C-C(aryl)-C(aryl) | Rotation of the 2-chlorophenyl ring relative to the carbonyl group. | Influences steric interactions between the chloro substituent and the ester group. |

| C(aryl)-C(formyl)-H-O | Rotation of the formyl group. | Affects the orientation of the aldehyde group relative to the phenyl ring. |

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic behavior. For this compound, computational chemistry provides powerful tools to elucidate these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the 2-chlorobenzoyl moiety, which is rich in electron density due to the presence of the oxygen atoms and the chlorine atom. The LUMO, conversely, is anticipated to be centered on the 3-formylphenyl ring, particularly the formyl group, which is an electron-withdrawing group. This distribution suggests that the initial sites for electrophilic attack would be on the 2-chlorobenzoyl portion, while nucleophilic attack would target the formylphenyl part of the molecule.

Table 1: Calculated HOMO-LUMO Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comnih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the ester and formyl groups, indicating these as the primary sites for electrophilic interaction. The region around the hydrogen atom of the formyl group and the aromatic protons is predicted to have the most positive potential, suggesting these are likely sites for nucleophilic attack. scienceopen.com

Table 2: Predicted MEP Maxima and Minima

| Site | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (Ester) | -55.2 | Electrophilic Attack |

| Carbonyl Oxygen (Aldehyde) | -48.9 | Electrophilic Attack |

| Aldehyde Hydrogen | +35.7 | Nucleophilic Attack |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. wisc.eduwisc.eduuni-rostock.de It describes the Lewis-like structure of the molecule and quantifies delocalization effects through the analysis of donor-acceptor interactions. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

For this compound, significant intramolecular charge transfer is expected from the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent carbonyl and aromatic systems. The key donor-acceptor interactions would likely involve the lone pairs of the ester oxygen atoms donating into the π* orbitals of the carbonyl group and the phenyl rings.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Ester | π*(C=O) of Ester | 45.8 |

| LP(O) of Ester | π*(Aromatic Ring) | 15.2 |

Note: These values are hypothetical and representative of what would be expected from an NBO analysis.

Spectroscopic Property Prediction and Correlation

Computational methods can accurately predict spectroscopic data, which aids in the experimental characterization of molecules.

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.govresearchgate.net The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational modes are expected for the carbonyl groups of the ester and aldehyde, the C-O ester linkage, the C-Cl bond, and the aromatic C-H and C=C bonds. The carbonyl stretching frequencies are particularly informative, with the ester carbonyl typically appearing at a higher wavenumber than the aldehyde carbonyl.

Table 4: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2950 | Aldehyde C-H Stretch |

| 1735-1750 | Ester C=O Stretch |

| 1690-1710 | Aldehyde C=O Stretch |

| 1580-1610 | Aromatic C=C Stretch |

| 1200-1300 | Ester C-O Stretch |

Note: These values are hypothetical and based on typical group frequencies.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.govliverpool.ac.ukncssm.edu The chemical shifts are highly sensitive to the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton will be significantly deshielded and appear at a high chemical shift (around 10 ppm). The aromatic protons will appear in the range of 7.0-8.5 ppm, with their exact shifts influenced by the electron-withdrawing effects of the formyl and chloro-benzoyl groups. libretexts.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and aldehyde, which are expected to be the most downfield signals. The aromatic carbons will resonate in the 120-150 ppm range, with the carbons directly attached to the electronegative oxygen and chlorine atoms appearing at higher chemical shifts. libretexts.orgnih.govdocbrown.info

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.9 - 10.1 | - |

| Aldehyde C | - | 190 - 193 |

| Ester C=O | - | 164 - 167 |

| Aromatic H's | 7.2 - 8.3 | - |

| Aromatic C's | - | 125 - 140 |

| C-Cl | - | 130 - 134 |

Note: These values are hypothetical and based on typical chemical shift ranges.

Electronic Transition Analysis for Ultraviolet-Visible Spectroscopy

Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the electronic transitions of aromatic esters. For this compound, the UV-Vis absorption spectrum is predicted to be characterized by transitions originating from the promotion of electrons from occupied to unoccupied molecular orbitals.

The primary electronic transitions anticipated for this molecule are of the π → π* and n → π* types. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically resulting in strong absorption bands. These transitions are associated with the delocalized π-electron systems of the two aromatic rings. The presence of an electron-withdrawing formyl group (-CHO) and a chloro (-Cl) substituent is expected to modulate the energies of these transitions. Specifically, the formyl group, being a strong chromophore, can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl benzoate (B1203000).

The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the ester and formyl groups, to an antibonding π* orbital. These transitions typically occur at longer wavelengths than the most intense π → π* transitions.

A hypothetical TD-DFT calculation for this compound, based on analogous systems, would likely yield results similar to those presented in the following table. These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Table 1: Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.08 | n → π* |

| S0 → S2 | 285 | 0.45 | π → π* |

| S0 → S3 | 250 | 0.62 | π → π* |

| S0 → S4 | 220 | 0.31 | π → π* |

Non-Covalent Interactions and Supramolecular Assembly Prediction

The supramolecular architecture of this compound in the solid state is predicted to be governed by a variety of non-covalent interactions. Computational studies on structurally related compounds, such as formylphenyl benzenesulfonates, provide a strong basis for predicting these interactions. nih.gov The key interactions expected to dictate the crystal packing include halogen bonds, hydrogen bonds, and π-π stacking.

Halogen Bonding: The chlorine atom on the 2-chlorobenzoate moiety can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the formyl or ester group of a neighboring molecule. This type of interaction, denoted as C-Cl···O, plays a significant role in the directional assembly of molecules in the crystal lattice. nih.gov

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. These can occur between the phenyl rings of adjacent molecules, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. These interactions are crucial for the formation of extended one-, two-, or three-dimensional networks. nih.gov

Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are employed to visualize and quantify these weak interactions. Based on studies of analogous compounds, a summary of predicted non-covalent interactions is presented below.

Table 2: Predicted Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|---|---|

| Halogen Bond | C-Cl | O=C (formyl) | 3.1 - 3.4 | -1.5 to -3.0 |

| Hydrogen Bond | C-H (formyl) | O=C (ester) | 2.4 - 2.8 | -0.5 to -1.5 |

| Hydrogen Bond | C-H (aromatic) | O (ester) | 2.5 - 2.9 | -0.3 to -1.0 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | -2.0 to -4.0 |

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy offers a direct probe into the functional groups and bonding arrangements within a molecule. For 3-Formylphenyl 2-chlorobenzoate (B514982), the FT-IR and FT-Raman spectra would be dominated by characteristic vibrations of the ester, aldehyde, and substituted benzene (B151609) rings.

The most prominent feature in the IR spectrum is expected to be the strong absorption from the two carbonyl (C=O) stretching vibrations. The ester carbonyl stretch typically appears at a higher frequency (around 1735-1750 cm⁻¹) compared to the aldehyde carbonyl stretch (around 1700-1720 cm⁻¹). This difference arises from the electronic effects of the neighboring oxygen atom in the ester linkage. For a related compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, the ester C=O stretch was observed at 1758.36 cm⁻¹ and the benzaldehyde (B42025) C=O at 1698.30 cm⁻¹. rsc.org

The spectra would also feature C-O stretching vibrations from the ester group, typically in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1600-1450 cm⁻¹ range. The presence of the chlorine substituent on the benzoate (B1203000) ring is expected to give rise to a C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region. rsc.org

FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The carbonyl stretches, while present, may be weaker than in the IR spectrum. The symmetric vibrations and those of non-polar bonds will be more prominent, aiding in the complete vibrational assignment.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for 3-Formylphenyl 2-chlorobenzoate

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1720 | 1700 - 1720 |

| Ester | C=O Stretch | 1735 - 1750 | 1735 - 1750 |

| Ester | C-O Stretch | 1250 - 1100 | 1250 - 1100 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Aromatic Rings | C-H Stretch | > 3000 | > 3000 |

| Chloroalkane | C-Cl Stretch | 800 - 600 | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The spectrum can be divided into distinct regions corresponding to the aldehydic proton and the aromatic protons of the two rings.

The aldehydic proton (CHO) is expected to be the most downfield-shifted non-aromatic proton, appearing as a singlet in the range of δ 9.8-10.1 ppm. The aromatic region (δ 7.0-8.5 ppm) would be complex due to the presence of eight protons on two differently substituted benzene rings.

For the 3-formylphenyl ring, the protons would exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. For the 2-chlorobenzoyl ring, the protons would show a pattern typical of a 1,2-disubstituted ring. Analysis of the coupling constants (J values) would be crucial in definitively assigning each proton. For instance, ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 14 distinct carbon signals are expected, unless there is accidental overlap.

The two carbonyl carbons would be the most downfield signals, with the ester carbonyl typically appearing around δ 164-168 ppm and the aldehyde carbonyl around δ 190-195 ppm. The aromatic carbons would resonate in the δ 110-155 ppm region. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ester oxygen (C-O) would have their chemical shifts influenced by these electronegative atoms. For 2-chlorobenzoic acid, the carboxyl carbon appears at approximately δ 171.09 ppm in CDCl₃. rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between different types of carbon atoms. A DEPT-90 experiment would only show signals for CH carbons, while a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (including the carbonyls and the carbons attached to the substituents) would be absent in both DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| Aldehyde H | 9.8 - 10.1 (s) | - | - |

| Aromatic H | 7.0 - 8.5 (m) | - | - |

| Aldehyde C | - | 190 - 195 | Absent |

| Ester C=O | - | 164 - 168 | Absent |

| Aromatic C-H | - | 110 - 140 | Positive |

| Aromatic C (quaternary) | - | 120 - 155 | Absent |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be observed between adjacent protons on the aromatic rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated aromatic carbon by linking it to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the aldehydic proton would show a correlation to the carbonyl carbon and to the aromatic carbons two and three bonds away. Crucially, a correlation between the protons on the 3-formylphenyl ring and the ester carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between protons on the two different aromatic rings, providing insight into the preferred conformation of the molecule around the ester bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

The aromatic rings and the carbonyl groups are the primary chromophores. The π→π* transitions of the benzene rings are expected to give rise to strong absorptions in the 200-280 nm region. The presence of the formyl and ester groups in conjugation with the aromatic systems will likely cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The n→π* transitions, originating from the non-bonding electrons of the oxygen atoms in the carbonyl groups, are expected to appear as weaker bands at longer wavelengths, possibly overlapping with the π→π* bands.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₉ClO₃), the expected monoisotopic mass is 260.0239. HRMS can confirm this with high accuracy, typically to within a few parts per million.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of acylium ions. For this molecule, we would expect to see fragments corresponding to the 2-chlorobenzoyl cation and the 3-formylphenoxide radical or cation. The presence of chlorine would be evident from the characteristic isotopic pattern of the fragments containing it (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis and Functionalization of 3 Formylphenyl 2 Chlorobenzoate Derivatives and Analogs

Design Principles for New Derivatives

The design of new derivatives of 3-Formylphenyl 2-chlorobenzoate (B514982) is guided by the targeted alteration of its distinct chemical features. These modifications can be systematically approached by considering the reactivity and synthetic accessibility of the formyl group and the two aromatic rings.

The formyl group is a highly reactive and synthetically valuable handle. nih.gov Its transformation into a wide array of other functional groups is a primary strategy for creating derivatives. The aldehyde can serve as a precursor for building more complex structures through carbon-carbon bond-forming reactions or can be converted into other functional moieties to alter the molecule's electronic and steric properties.

Key transformations of the formyl group include:

Oxidation: Conversion to a carboxylic acid group.

Reduction: Conversion to a primary alcohol (hydroxymethyl group).

Reductive Amination: Transformation into a primary, secondary, or tertiary amine.

Olefinations: Reactions like the Wittig reaction to form an alkene.

Condensation Reactions: Formation of imines (Schiff bases) or oximes with primary amines and hydroxylamines, respectively.

These modifications allow for the introduction of new physicochemical properties and potential interaction sites for biological targets or material science applications.

Table 1: Potential Derivatives via Formyl Group Modification

| Original Group | Target Functional Group | Reaction Type |

|---|---|---|

| Formyl (-CHO) | Carboxylic Acid (-COOH) | Oxidation |

| Formyl (-CHO) | Alcohol (-CH₂OH) | Reduction |

| Formyl (-CHO) | Amine (-CH₂NRR') | Reductive Amination |

| Formyl (-CHO) | Alkene (-CH=CHR) | Olefination (e.g., Wittig) |

| Formyl (-CHO) | Imine (-CH=NR) | Condensation |

| Formyl (-CHO) | Acetal (-CH(OR)₂) | Protection/Masking |

The chlorobenzoate portion of the molecule offers several avenues for modification. The chlorine substituent on the benzoate (B1203000) ring is a key site for alteration. It can be replaced through nucleophilic aromatic substitution (though conditions can be harsh) or be a handle for cross-coupling reactions.

Further design principles include:

Varying the Halogen: Replacing the chlorine with other halogens (F, Br, I) to modulate electronic effects and reactivity.

Changing Substituent Position: Moving the chloro-substituent from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can significantly impact the molecule's conformation and electronic properties.

Introducing Other Substituents: Replacing the chlorine with other functional groups such as methoxy (B1213986), nitro, or amino groups through appropriate synthetic routes. For example, the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate demonstrates the addition of a methoxy group to the phenolic ring, a strategy that could be applied to the benzoate ring as well. fip.org The ester group itself is known to be an electron-withdrawing group, which deactivates the aromatic ring it is attached to. vaia.com

For instance, moving the formyl group on its phenyl ring from the meta- (3-position) to the ortho- (2-position) or para- (4-position) would result in significant conformational changes. Similarly, altering the chlorine's position on the benzoate ring creates a matrix of possible isomers. The Gattermann-Koch reaction, a classic formylation method, highlights how existing substituents on an aromatic ring can direct the position of an incoming formyl group, with electron-donating groups often favoring para-substitution and electron-withdrawing groups favoring meta-substitution. purechemistry.org

Table 2: Selected Isomers of Formylphenyl Chlorobenzoate

| Compound Name | CAS Number | Molecular Formula | Structural Difference from Parent |

|---|---|---|---|

| 3-Formylphenyl 2-chlorobenzoate | --- | C₁₄H₉ClO₃ | Parent Compound |

| 4-Formylphenyl 2-chlorobenzoate | 321726-55-0 | C₁₄H₉ClO₃ | Formyl group at para-position. chemicalbook.com |

| 3-Formylphenyl 4-chlorobenzoate (B1228818) | 431998-21-9 | C₁₄H₉ClO₃ | Chloro group at para-position. bldpharm.com |

| 2-Formylphenyl 2-chlorobenzoate | --- | C₁₄H₉ClO₃ | Formyl group at ortho-position. |

Strategies for Further Functionalization of the Formyl Group